molecular formula C54H72N8O15 B1260493 Aeruginopeptin 917S-A

Aeruginopeptin 917S-A

カタログ番号: B1260493
分子量: 1073.2 g/mol
InChIキー: GZJSMNOPCVUYFU-VWEGKJGISA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Aeruginopeptin 917S-A is a cyclodepsipeptide.

Q & A

Basic Research Questions

Q. How is Aeruginopeptin 917S-A structurally characterized, and what analytical methods are essential for its identification?

this compound’s structural characterization involves a combination of nuclear magnetic resonance (NMR) spectroscopy , mass spectrometry (MS) , and high-performance liquid chromatography (HPLC) .

  • NMR (e.g., 1H^1H, 13C^{13}C, 2D-COSY) resolves peptide backbone configurations and side-chain interactions .
  • High-resolution MS (HRMS) confirms molecular weight and post-translational modifications, with electrospray ionization (ESI) preferred for peptidic compounds .
  • HPLC (reverse-phase) ensures purity and isolates isoforms. Validate chromatographic conditions (e.g., gradient elution with 0.1% TFA in acetonitrile/water) using reference standards .

Key Methodological Considerations :

  • Cross-validate NMR and MS data to resolve ambiguities in stereochemistry.
  • Use isotopically labeled internal standards for quantification .

Q. What experimental protocols are recommended for synthesizing this compound in vitro?

Solid-phase peptide synthesis (SPPS) is the standard method.

Resin Selection : Use Fmoc-protected Rink amide resin for C-terminal amidation.

Coupling Conditions : Activate amino acids with HBTU/HOBt in DMF, with double couplings for sterically hindered residues .

Cleavage and Deprotection : Treat with TFA/water/TIS (95:2.5:2.5) for 2 hours.

Purification : Employ preparative HPLC with a C18 column and lyophilize the product .

Critical Validation Steps :

  • Confirm sequence integrity via Edman degradation or tandem MS .
  • Assess bioactivity using in vitro assays (e.g., antimicrobial activity against Pseudomonas aeruginosa).

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s mechanism of action across studies?

Contradictions often arise from assay variability or context-dependent bioactivity .

  • Experimental Replication : Standardize assay conditions (e.g., bacterial strain, growth phase, solvent controls) .
  • Multi-omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects .
  • Structural Dynamics : Use molecular dynamics simulations to study conformational changes under varying pH/temperature .

Example Workflow :

Replicate the original study’s protocol.

Introduce incremental modifications (e.g., adjust cation concentration).

Perform dose-response curves to identify threshold effects.

Q. What strategies optimize the design of in vivo studies to evaluate this compound’s therapeutic potential?

Key Variables :

  • Model Organism : Use Galleria mellonella larvae for preliminary toxicity screening before murine models .
  • Dosing Regimen : Calculate pharmacokinetic parameters (e.g., t1/2t_{1/2}, CmaxC_{\text{max}}) via LC-MS/MS of plasma samples .
  • Control Groups : Include vehicle-only and comparator antibiotics (e.g., colistin).

Data Interpretation :

  • Apply survival analysis (Kaplan-Meier curves) and log-rank tests for efficacy .
  • Monitor cytokine levels (ELISA) to assess immunomodulatory effects .

Q. How should researchers address discrepancies in this compound’s reported bioactivity across different bacterial strains?

Discrepancies may stem from strain-specific resistance mechanisms or biofilm formation .

Phenotypic Screening :

  • Test against isogenic mutant libraries (e.g., P. aeruginosa PA14 transposon mutants) .
  • Quantify biofilm inhibition via crystal violet assays .

Genomic Analysis :

  • Perform whole-genome sequencing of resistant strains to identify mutations in target pathways (e.g., lipopolysaccharide biosynthesis) .

Mitigation Strategy :

  • Use checkerboard assays to identify synergistic partners (e.g., β-lactams) and reduce resistance emergence .

Q. What computational approaches predict this compound’s interactions with host cells and microbial targets?

  • Molecular Docking : Use AutoDock Vina to model binding to bacterial membranes (e.g., lipid A moiety) .
  • Machine Learning : Train classifiers on peptidic bioactivity datasets to predict toxicity (e.g., hemolytic activity) .
  • Network Pharmacology : Map peptide-target interactions using STRING or KEGG pathways .

Validation :

  • Compare predicted binding affinities with surface plasmon resonance (SPR) experimental data .

Q. Methodological Best Practices

Q. How to ensure reproducibility in this compound studies?

  • Documentation : Adhere to the ARRIVE guidelines for in vivo experiments and provide raw data in supplementary materials .
  • Reagent Validation : Certify peptide purity (>95%) via HPLC and amino acid analysis .
  • Statistical Rigor : Predefine sample sizes (power analysis) and avoid p-hacking .

Table 1: Key Analytical Techniques for this compound Characterization

Parameter Method Detection Limit Reference
PurityRP-HPLC0.1% impurities
Molecular WeightHRMS (ESI-Q-TOF)1 ppm mass accuracy
Secondary StructureCircular Dichroism0.1 mg/mL sample

特性

分子式

C54H72N8O15

分子量

1073.2 g/mol

IUPAC名

(2S)-N-[(2S,5S,8S,11R,12S,15S,18S,21R)-8-[(2S)-butan-2-yl]-21-hydroxy-5,15-bis[(4-hydroxyphenyl)methyl]-4,11-dimethyl-2-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]pentanediamide

InChI

InChI=1S/C54H72N8O15/c1-7-29(4)45-54(76)77-30(5)46(60-47(69)37(20-22-43(55)67)56-50(72)42(66)27-33-12-18-36(65)19-13-33)51(73)58-39(25-31-8-14-34(63)15-9-31)48(70)57-38-21-23-44(68)62(52(38)74)41(24-28(2)3)53(75)61(6)40(49(71)59-45)26-32-10-16-35(64)17-11-32/h8-19,28-30,37-42,44-46,63-66,68H,7,20-27H2,1-6H3,(H2,55,67)(H,56,72)(H,57,70)(H,58,73)(H,59,71)(H,60,69)/t29-,30+,37-,38-,39-,40-,41-,42+,44+,45-,46-/m0/s1

InChIキー

GZJSMNOPCVUYFU-VWEGKJGISA-N

異性体SMILES

CC[C@H](C)[C@H]1C(=O)O[C@@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H]2CC[C@H](N(C2=O)[C@H](C(=O)N([C@H](C(=O)N1)CC3=CC=C(C=C3)O)C)CC(C)C)O)CC4=CC=C(C=C4)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC5=CC=C(C=C5)O)O)C

正規SMILES

CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=C(C=C3)O)C)CC(C)C)O)CC4=CC=C(C=C4)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)O)C

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aeruginopeptin 917S-A
Reactant of Route 2
Reactant of Route 2
Aeruginopeptin 917S-A
Reactant of Route 3
Aeruginopeptin 917S-A
Reactant of Route 4
Aeruginopeptin 917S-A
Reactant of Route 5
Aeruginopeptin 917S-A
Reactant of Route 6
Reactant of Route 6
Aeruginopeptin 917S-A

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。